![molecular formula C20H19N3O5 B2978488 N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941890-68-2](/img/structure/B2978488.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of a related compound via a simple condensation method .科学的研究の応用
Role in Orexin Receptor Mechanisms
Research by Piccoli et al. (2012) highlights the potential application of compounds in modulating the orexin (OX) system, specifically through orexin receptors (OXR), which play a significant role in regulating feeding, arousal, stress, and substance abuse behaviors. This study, focusing on selective OX1R antagonists, demonstrates the compound's utility in addressing compulsive behaviors, such as binge eating, by selectively targeting the OX1R mechanisms without affecting standard food intake, indicating its potential for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Biological Activity
Another study by Asegbeloyin et al. (2014) explores the synthesis, characterization, and biological activity of novel compounds, showing their application in creating effective agents against specific cancer cell lines and bacteria. This research underscores the potential of such compounds in medicinal chemistry, particularly in developing new therapeutic agents with cytotoxic and antimicrobial properties (Asegbeloyin et al., 2014).
Anticonvulsant Activity
Kamiński et al. (2016) delve into the design, synthesis, and evaluation of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents. This work demonstrates the application of such compounds in developing new treatments for epilepsy, showcasing their broad spectrum of activity across various preclinical seizure models (Kamiński et al., 2016).
Catalysis and Synthesis
Further research indicates the use of related compounds in catalytic processes and synthetic chemistry. For instance, the study on platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines by Bender and Widenhoefer (2005) showcases the role of such compounds in facilitating complex chemical transformations, which are crucial in the synthesis of various organic compounds (Bender & Widenhoefer, 2005).
将来の方向性
作用機序
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide are microtubules and their component protein, tubulin . These are leading targets for anticancer agents .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide interacts with its targets by modulating microtubule assembly. It does this through the suppression of tubulin polymerization or stabilization of microtubule structure . This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death, or apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is cell cycle arrest at the S phase and induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-5-13(9-15(12)23-8-2-3-18(23)24)21-19(25)20(26)22-14-6-7-16-17(10-14)28-11-27-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFQOLLEOADCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
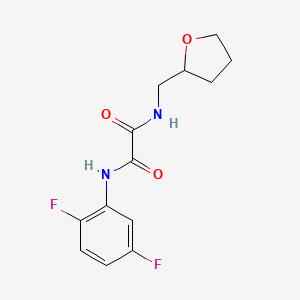

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)
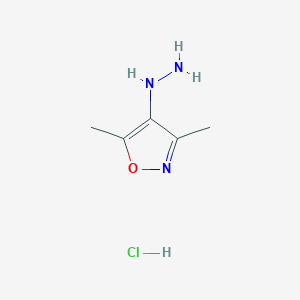
![Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate](/img/structure/B2978412.png)
![7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978413.png)

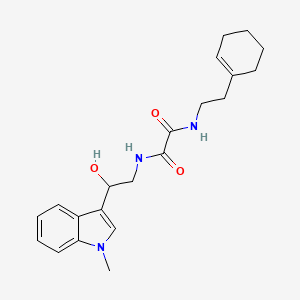

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)
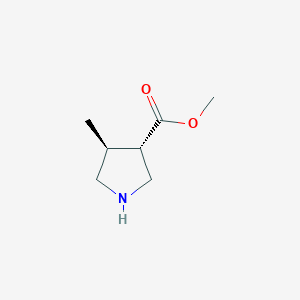
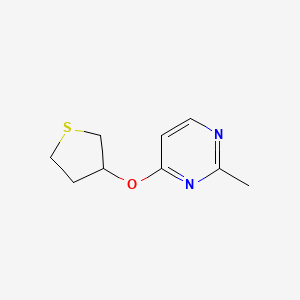
![2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2978428.png)
